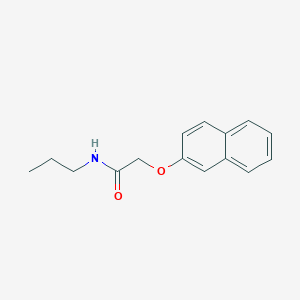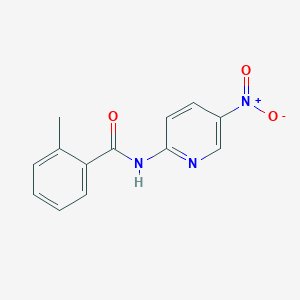![molecular formula C18H22N2O3 B5067759 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole](/img/structure/B5067759.png)
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole, also known as LY-3145822, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of glutamate, a neurotransmitter that is involved in various physiological processes such as learning, memory, and synaptic plasticity. By inhibiting the activity of mGluR2, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole modulates the release of glutamate, leading to a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function and memory retention. It has also been shown to reduce inflammation and pain in models of arthritis and neuropathic pain.
実験室実験の利点と制限
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has several advantages for use in lab experiments. It is a selective antagonist, which means that it specifically targets mGluR2 without affecting other receptors. This makes it easier to study the specific effects of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole. However, one limitation of using 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole is that it has a relatively short half-life, which means that it may need to be administered frequently in experiments.
将来の方向性
There are several future directions for research on 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole. One area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another area of research is its potential as an analgesic for chronic pain. Additionally, researchers are exploring the use of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole in combination with other drugs to enhance its therapeutic effects.
In conclusion, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a promising compound for further study.
合成法
The synthesis of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole involves a multistep process that starts with the reaction of 2-methoxybenzoyl chloride with pyrrolidine to form N-(2-methoxybenzoyl) pyrrolidine. This intermediate is then reacted with 5-bromopentan-1-ol in the presence of sodium hydride to form the final product, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole.
科学的研究の応用
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has been studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
(2-methoxyphenyl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-7-13-12-15(19-23-13)16-9-6-11-20(16)18(21)14-8-4-5-10-17(14)22-2/h4-5,8,10,12,16H,3,6-7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSCLIDZRONMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![4-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5067721.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)


